molecular formula C13H13F2N5O B2719578 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea CAS No. 1396861-32-7

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea

Cat. No.: B2719578
CAS No.: 1396861-32-7
M. Wt: 293.278
InChI Key: KVRQPMWCGWXHKA-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group and a dimethylaminopyrimidinyl group connected through a urea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the difluorophenyl intermediate:

    Synthesis of the dimethylaminopyrimidinyl intermediate: This step involves the construction of the pyrimidine ring with a dimethylamino substituent, often through condensation reactions.

    Coupling of the intermediates: The final step involves the coupling of the difluorophenyl and dimethylaminopyrimidinyl intermediates through a urea linkage, typically using reagents such as isocyanates or carbamoyl chlorides under controlled conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-(2-(methylamino)pyrimidin-5-yl)urea: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, which can affect its reactivity and biological activity.

    1-(2,4-Difluorophenyl)-3-(2-(ethylamino)pyrimidin-5-yl)urea: This compound has an ethylamino group, which can also influence its properties compared to the dimethylamino derivative.

    1-(2,4-Difluorophenyl)-3-(2-(aminopyrimidin-5-yl)urea: This compound lacks the alkyl substituents on the amino group, which can result in different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5O/c1-20(2)12-16-6-9(7-17-12)18-13(21)19-11-4-3-8(14)5-10(11)15/h3-7H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRQPMWCGWXHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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